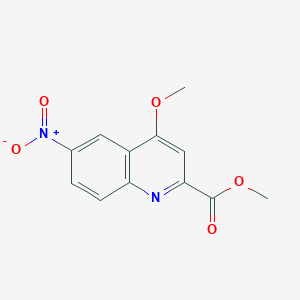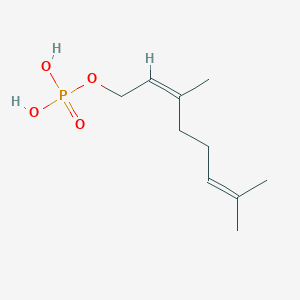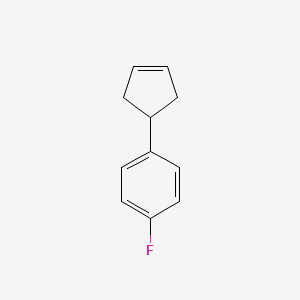
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene is an organic compound that features a cyclopentene ring attached to a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene typically involves the reaction of cyclopent-3-en-1-yl derivatives with fluorobenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a cyclopent-3-en-1-yl boronic acid or ester reacts with 4-fluorobenzene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., chlorine or bromine in the presence of a Lewis acid catalyst).
Major Products Formed
Oxidation: Cyclopent-3-en-1-yl ketones or alcohols.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted fluorobenzene derivatives.
Scientific Research Applications
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopentene and fluorobenzene moieties can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopent-3-en-1-yl)benzene: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
4-Fluorobenzylcyclopentane: Contains a cyclopentane ring instead of a cyclopentene ring, affecting its reactivity and applications.
1-(Cyclopent-3-en-1-yl)-4-chlorobenzene:
Uniqueness
1-(Cyclopent-3-en-1-yl)-4-fluorobenzene is unique due to the presence of both a cyclopentene ring and a fluorobenzene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H11F |
|---|---|
Molecular Weight |
162.20 g/mol |
IUPAC Name |
1-cyclopent-3-en-1-yl-4-fluorobenzene |
InChI |
InChI=1S/C11H11F/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h1-2,5-9H,3-4H2 |
InChI Key |
HLJHGCOXXQBAIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


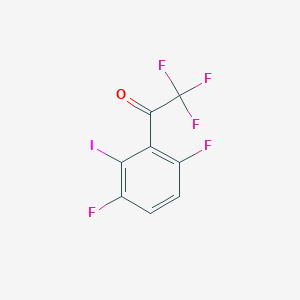
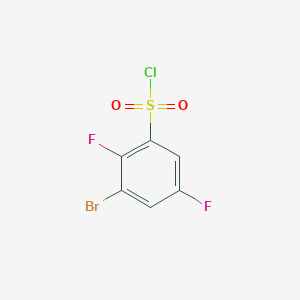
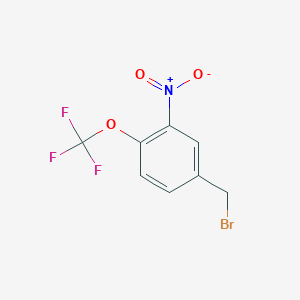
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)


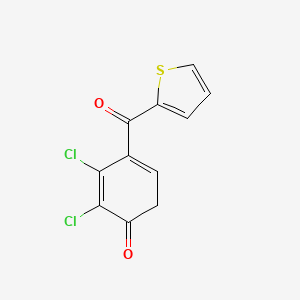



![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
